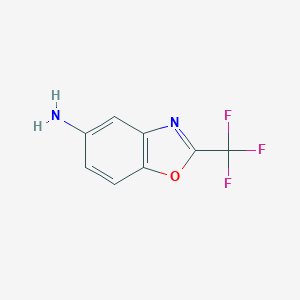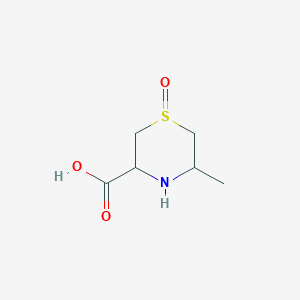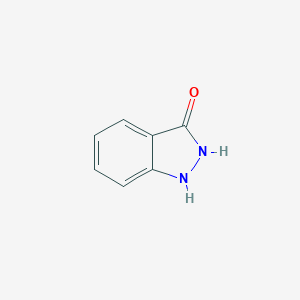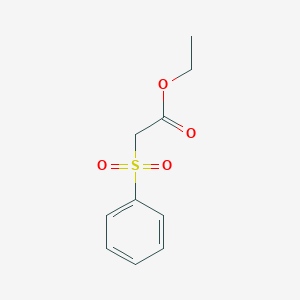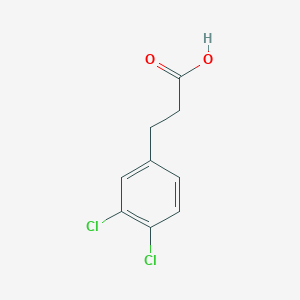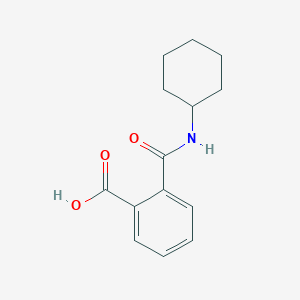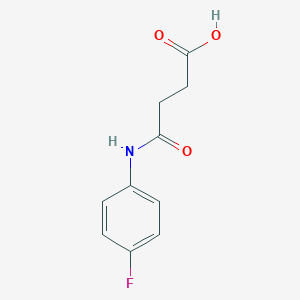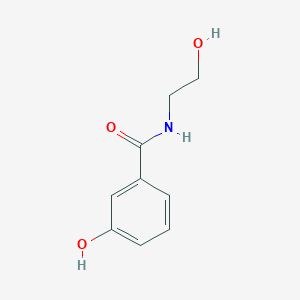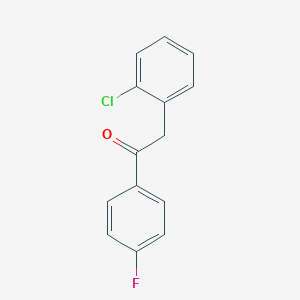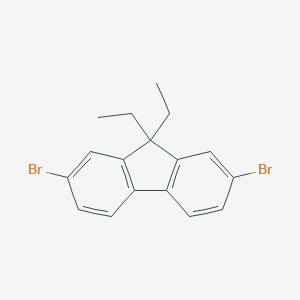
2,7-Dibrom-9,9-Diethylfluoren
Übersicht
Beschreibung
2,7-Dibromo-9,9-diethylfluorene is a chemical compound that is used as a reactant in the synthesis of various photoelectrical materials . These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Synthesis Analysis
The synthesis of 2,7-Dibromo-9,9-diethylfluorene involves several steps. For example, it can be synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . There are also other methods of synthesis mentioned in various papers .Molecular Structure Analysis
The molecular structure of 2,7-Dibromo-9,9-diethylfluorene is planar, with all atoms, except for those of the ethyl groups, being exactly coplanar . The molecule has a molecular weight of 380.1 g/mol .Chemical Reactions Analysis
2,7-Dibromo-9,9-diethylfluorene is involved in various chemical reactions. For instance, it is used as a reactant in the synthesis of photoelectrical materials . It also reacts with Grignard reagents in its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,7-Dibromo-9,9-diethylfluorene include a molecular weight of 380.1 g/mol and a density of 1.494 . It has no hydrogen bond donors or acceptors, and it has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Organische Halbleiterpolymere
“2,7-Dibrom-9,9-Diethylfluoren” ist ein Vorläufer für eine Reihe von organischen Halbleiterpolymeren . Diese Polymere finden Anwendungen in der organischen Photovoltaik (OPV), die bei der Entwicklung von Solarzellen eingesetzt werden.
Lochleitfähigkeit für OLED-Geräte
Diese Verbindung spielt auch eine bedeutende Rolle bei der Entwicklung von organischen Leuchtdioden (OLEDs) . Es wird als Lochtransportmaterial verwendet, das für das effiziente Funktionieren von OLED-Geräten entscheidend ist.
Tiefblaue Fluoreszenzemitter
Forschungen haben gezeigt, dass “this compound” zur Herstellung von hocheffizienten tiefblauen Fluoreszenzemittern verwendet werden kann . Diese Emitter sind besonders nützlich bei der Herstellung von Vollfarbanzeigen und Beleuchtungsanwendungen.
Synthese von konjugierten Polymeren
Es wird bei der Synthese von konjugierten Polymeren verwendet, wie z. B. Poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluoren- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT) . Diese Polymere haben verschiedene Anwendungen, darunter im Bereich der Optoelektronik.
Markierungsfreie DNA-Mikroarrays
Die Verbindung wurde bei der Entwicklung von markierungsfreien DNA-Mikroarrays verwendet . Diese sind Werkzeuge, die in der genomischen Forschung für den gleichzeitigen Nachweis von DNA-Sequenzen verwendet werden.
Blaue photolumineszierende Materialien
“this compound” wurde bei der Herstellung von blauen photolumineszierenden Materialien verwendet . Diese Materialien haben potenzielle Anwendungen im Bereich der Photonik und Optoelektronik.
Zukünftige Richtungen
2,7-Dibromo-9,9-diethylfluorene is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPVs) and a variety of hole transport for organic light-emitting diodes (OLEDs) . This suggests that it could play a significant role in the development of organic electronic devices in the future.
Wirkmechanismus
Target of Action
2,7-Dibromo-9,9-diethylfluorene is primarily used as a precursor in the synthesis of organic semiconducting polymers . These polymers are the primary targets of the compound and play a crucial role in the development of organic electronic devices .
Mode of Action
The compound interacts with its targets by serving as a template for the synthesis of these polymers . It is used in the preparation of conjugated polymers, such as poly [9,9′-bis (6′′- N,N,N -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (PFBT), which are used in label-free DNA microarrays . The resulting changes include the formation of polymers with high photoluminescence and electroluminescent quantum efficiency .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic semiconducting polymers . The downstream effects include the production of polymers with potential applications in organic light-emitting devices (OLEDs), organic photovoltaic (OPVs), and organic field-effect transistors (OFETs) .
Pharmacokinetics
Its molecular weight (38012 g/mol) and density (1.494 g/cm³) suggest that it may have low bioavailability due to its large size and high density.
Result of Action
The molecular and cellular effects of the compound’s action include the formation of organic semiconducting polymers with high photoluminescence and electroluminescent quantum efficiency . These polymers show potential as hole-transporting materials for OLEDs .
Biochemische Analyse
Biochemical Properties
It is known that this compound can be used to synthesize a series of organic compounds, such as coordination compounds, fluorescent dyes, and conductive polymers .
Molecular Mechanism
It is known that it can be used as a material for organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells , suggesting that it may interact with certain biomolecules in these systems.
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable at room temperature .
Eigenschaften
IUPAC Name |
2,7-dibromo-9,9-diethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2/c1-3-17(4-2)15-9-11(18)5-7-13(15)14-8-6-12(19)10-16(14)17/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECWABMXAYFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393379 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
197969-58-7 | |
| Record name | 2,7-Dibromo-9,9-diethylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



